molecular formula C30H28O4 B1346620 Diisobutyl perylene-3,9-dicarboxylate CAS No. 2744-50-5

Diisobutyl perylene-3,9-dicarboxylate

Cat. No.: B1346620
CAS No.: 2744-50-5
M. Wt: 452.5 g/mol
InChI Key: YLNJGHNUXCVDIX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diisobutyl perylene-3,9-dicarboxylate is a polymer that has shown potential as an optical sensor for detecting hydroxyl groups . The primary target of this compound is the hydroxyl group, which plays a significant role in various biochemical reactions.

Mode of Action

The interaction of this compound with its target, the hydroxyl group, results in light emission . This light emission is used to detect the presence of hydroxyl groups, making this compound a valuable tool in biochemical research.

Pharmacokinetics

It is known that the compound is a colorless liquid with a boiling point of 246 °c and a density of 104g/mL . It is soluble in organic solvents such as chloroform, acetone, or ethyl acetate , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the detection of hydroxyl groups. By emitting light when it interacts with these groups, this compound allows for the visualization and study of biochemical processes involving hydroxyl groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various organic solvents suggests that the solvent environment could impact its function

Biochemical Analysis

Biochemical Properties

Diisobutyl perylene-3,9-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of optical sensing. It interacts with hydroxyl groups, which can be detected through changes in its optical properties . The compound forms a polymer film that can be used to study the effects of hydroxyl groups on optical properties and thermal expansion . Additionally, this compound is soluble in organic solvents such as chloroform, acetone, and ethyl acetate, which facilitates its use in various biochemical assays .

Cellular Effects

This compound has been shown to influence cellular processes through its interaction with hydroxyl groups. The polymer film of this compound can be used in animal experiments to study the effects of hydroxyl groups on optical properties and thermal expansion

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hydroxyl groups, leading to changes in optical properties and thermal expansion . The compound’s ester structure allows it to form stable interactions with hydroxyl groups, which can be detected through changes in light emission. This mechanism is particularly useful in optical sensing applications, where this compound can serve as a sensor for detecting hydroxyl groups .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time when stored under appropriate conditions. It is typically sealed in dry conditions at room temperature to maintain its stability . The compound’s long-term effects on cellular function are still being studied, but its stability and consistent performance in optical sensing applications make it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound has been shown to effectively interact with hydroxyl groups without causing adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with hydroxyl groups. The compound’s ester structure allows it to participate in reactions with enzymes and cofactors that facilitate the detection of hydroxyl groups

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific areas where it can effectively interact with hydroxyl groups. The compound’s solubility in organic solvents also aids in its distribution within biological systems .

Subcellular Localization

This compound is localized to specific subcellular compartments where it can interact with hydroxyl groups . The compound’s structure and post-translational modifications may direct it to particular organelles, although specific targeting signals are still being studied. This localization is crucial for its function as an optical sensor in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisobutyl perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with isobutyl alcohol. One common method involves the saponification of diisobutyl 3,9-perylene dicarboxylate with potassium hydroxide to obtain potassium dicarboxylate, followed by esterification with isobutyl alcohol .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the presence of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl perylene-3,9-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide for saponification, isobutyl alcohol for esterification, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, saponification with potassium hydroxide yields potassium dicarboxylate, while esterification with isobutyl alcohol produces this compound .

Scientific Research Applications

Diisobutyl perylene-3,9-dicarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Diisobutyl perylene-3,9-dicarboxylate can be compared with other similar compounds such as:

These compounds share similar properties but differ in their specific structures and applications, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

bis(2-methylpropyl) perylene-3,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJGHNUXCVDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062621
Record name Diisobutyl 3,9-perylenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2744-50-5
Record name Fluorescent Yellow 8G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2744-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisobutyl 3,9-perylenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutyl 3,9-perylenedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Diisobutyl Perylene-3,9-dicarboxylate in the study mentioned in the abstract?

A1: this compound (3) acts as a guest molecule alongside other aggregation-caused quenching dyes within a host macrocycle, cyclo (D4d-CDMB-8) []. This host-guest complex forms various solid-state systems (co-crystals and amorphous materials) that exhibit interesting fluorescence properties. The study focuses on how transformations between these states, induced by grinding or solvent exposure, impact fluorescence. While the abstract doesn't delve into the specific behavior of this compound, it highlights its role as a building block for these dynamic fluorescent materials.

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